molecular formula C15H24N2O B092780 Isomatrine CAS No. 17801-36-4

Isomatrine

Cat. No. B092780
CAS RN: 17801-36-4
M. Wt: 248.36 g/mol
InChI Key: ZSBXGIUJOOQZMP-QVHKTLOISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isomatrine is a natural alkaloid compound that is derived from the roots of the plant Isatis tinctoria L. It has been used in traditional Chinese medicine for centuries to treat various diseases, including viral infections, inflammation, and cancer. In recent years, isomatrine has gained attention in the scientific community for its potential therapeutic applications in various fields.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Isomatrine is a tetracyclic alkaloid derived from the plant Sophora flavescens, traditionally used in Chinese medicine. A novel synthetic approach was developed to create isomatrine and other lupin alkaloids using a dearomative annulation reaction, which joins two molecules of pyridine with glutaryl chloride, forming the tetracyclic framework of these alkaloids in a single step (Kerkovius et al., 2022).
  • The isolation and structural determination of isomatrine, originally from Sophora flavescens, was accomplished, revealing its structural framework and conformations. This discovery was pivotal in understanding its chemical properties and potential applications (Ueno et al., 1975).

Neurological Research

  • In neurological studies, isomatrine's potential role in modulating neurotransmitter actions was investigated. For example, interactions between norepinephrine and gamma-aminobutyric acid (GABA) in the context of neurophysiological processes in the brain have been examined, which could have implications for understanding neural mechanisms and developing therapeutic strategies (Sessler et al., 1995).

Application in Endocrinology

  • Research into the biochemical pathways and physiological effects of various substances, including isomatrine, has been conducted in the field of endocrinology. These studies contribute to a better understanding of hormone-related processes and their impact on health (Böhm & Zouboulis, 2004).

Miscellaneous Applications

  • Isomatrine's potential applications span a wide range, including investigations into the body's metabolic processes, environmental impact studies, and health and nutritional monitoring using isotopic and nuclear techniques. This highlights the versatile nature of isomatrine in various scientific fields (Valencia & Iyengar, 2002).

properties

CAS RN

17801-36-4

Product Name

Isomatrine

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1S,2R,9R,17R)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2/t11-,12+,13-,15-/m1/s1

InChI Key

ZSBXGIUJOOQZMP-QVHKTLOISA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]3CCCN4[C@@H]3[C@H](CCC4)CN2C(=O)C1

SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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